molecular formula C18H21NO2 B5729295 3-(4-ethylphenyl)-N-(4-methoxyphenyl)propanamide

3-(4-ethylphenyl)-N-(4-methoxyphenyl)propanamide

Cat. No. B5729295
M. Wt: 283.4 g/mol
InChI Key: CCJRNRJVFIQQJL-UHFFFAOYSA-N
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Description

3-(4-ethylphenyl)-N-(4-methoxyphenyl)propanamide is a chemical compound that belongs to the class of amides. It is also known as N-(4-methoxyphenyl)-3-(p-ethylphenyl)propanamide or N-(4-methoxyphenyl)-3-(4-ethylphenyl)propanamide. This compound has been studied for its potential use in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-N-(4-methoxyphenyl)propanamide involves its inhibition of FAAH. FAAH is responsible for breaking down endocannabinoids in the body, which play a role in pain sensation, mood, appetite, and other physiological processes. By inhibiting FAAH, 3-(4-ethylphenyl)-N-(4-methoxyphenyl)propanamide can increase the levels of endocannabinoids in the body, which may have therapeutic potential for a variety of conditions.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-ethylphenyl)-N-(4-methoxyphenyl)propanamide can increase the levels of endocannabinoids in the body, which may have therapeutic potential for a variety of conditions. Endocannabinoids have been found to play a role in pain sensation, mood, appetite, and other physiological processes. By inhibiting FAAH, 3-(4-ethylphenyl)-N-(4-methoxyphenyl)propanamide may have potential therapeutic effects for conditions such as chronic pain, anxiety, and depression.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-ethylphenyl)-N-(4-methoxyphenyl)propanamide in lab experiments is its potency as an FAAH inhibitor. This compound has been found to be a potent inhibitor of FAAH, which may make it useful for studying the endocannabinoid system and its potential therapeutic effects. However, one limitation of using this compound is its potential for off-target effects. Further research is needed to fully understand the potential effects of this compound on other physiological processes.

Future Directions

There are several future directions for research on 3-(4-ethylphenyl)-N-(4-methoxyphenyl)propanamide. One potential direction is to further study its potential therapeutic effects for conditions such as chronic pain, anxiety, and depression. Another potential direction is to investigate its potential for use in combination with other compounds to enhance its therapeutic effects. Additionally, further research is needed to fully understand the potential off-target effects of this compound and its potential for toxicity.

Synthesis Methods

The synthesis of 3-(4-ethylphenyl)-N-(4-methoxyphenyl)propanamide involves the reaction of 4-methoxybenzoyl chloride with 4-ethylphenylmagnesium bromide in the presence of a catalyst. The resulting intermediate is then reacted with N,N-dimethylpropylamine to form the final product.

Scientific Research Applications

3-(4-ethylphenyl)-N-(4-methoxyphenyl)propanamide has been studied for its potential use in scientific research as a tool for studying the endocannabinoid system. This compound has been found to be a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, 3-(4-ethylphenyl)-N-(4-methoxyphenyl)propanamide can increase the levels of endocannabinoids in the body, which may have therapeutic potential for a variety of conditions.

properties

IUPAC Name

3-(4-ethylphenyl)-N-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-3-14-4-6-15(7-5-14)8-13-18(20)19-16-9-11-17(21-2)12-10-16/h4-7,9-12H,3,8,13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJRNRJVFIQQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-ethylphenyl)-N-(4-methoxyphenyl)propanamide

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